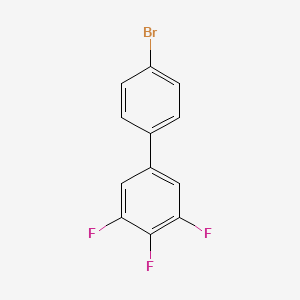

4-bromo-3,4,5-trifluoro-1,1-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrF3/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOZYACCZRHIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672988 | |

| Record name | 4'-Bromo-3,4,5-trifluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178820-38-7 | |

| Record name | 4′-Bromo-3,4,5-trifluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178820-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo-3,4,5-trifluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 4'-bromo-3,4,5-trifluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-bromo-3,4,5-trifluoro-1,1-biphenyl

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-3,4,5-trifluoro-1,1-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 178820-38-7) is a halogenated aromatic compound.[1][2] Its structure, featuring a trifluorinated phenyl ring coupled with a brominated phenyl ring, suggests its potential utility as a building block in medicinal chemistry and material science. Fluorinated biphenyl structures are significant in the development of pharmaceuticals, liquid crystalline materials, and organic light-emitting diodes (OLEDs) due to their electronic properties, rigidity, and chemical stability.[3][4]

While this compound is commercially available, comprehensive data on its physicochemical properties are not extensively documented in public literature. This guide provides calculated properties and estimated values based on structurally analogous compounds. It also details standard experimental protocols for its synthesis and characterization to support further research and development.

Core Physicochemical Properties

The introduction of fluorine atoms and a bromine atom to the biphenyl core significantly influences its physicochemical properties compared to the parent compound. The high electronegativity of fluorine can alter molecular polarity, lipophilicity, and metabolic stability.

Data Presentation: Calculated and Estimated Properties

Quantitative data for this compound are summarized below. The molecular formula is C12H7BrF3.[1] Calculated values are derived from this formula, while other properties are estimated by comparing data from structurally related compounds: 4-bromobiphenyl, various fluorinated biphenyls, and bromo-fluorobiphenyls.

| Property | Value (Unit) | Basis of Data | Source |

| Molecular Weight | 287.09 g/mol | Calculated | - |

| Melting Point | 95 - 115 °C | Estimated | [5][6][7][8][9] |

| Boiling Point | > 310 °C | Estimated | [5][7][10][11][12] |

| Appearance | White to off-white solid | Reported | [1] |

| Water Solubility | Insoluble | Estimated | [5][10][11][13][14] |

| Organic Solvent Solubility | Soluble in non-polar solvents (e.g., Toluene, Hexane); Slightly soluble in polar organic solvents (e.g., Methanol, Ethanol) | Estimated | [6][13] |

Estimation Rationale:

-

Melting Point: 4-bromobiphenyl has a melting point of ~89-92°C.[6][10] The addition of fluorine atoms generally increases the melting point due to altered crystal packing and intermolecular interactions. For instance, 4-bromo-4'-fluorobiphenyl melts at 92.5-97.5°C and other difluorinated biphenyls melt in the 92-107°C range.[8] Therefore, the melting point of the trifluorinated target compound is estimated to be slightly higher.

-

Boiling Point: The boiling point of 4-bromobiphenyl is 310°C.[7][10][11][12] Increased fluorination typically raises the boiling point. The estimated value reflects this expected increase.

-

Solubility: Like most halogenated aromatic hydrocarbons, 4-bromobiphenyl is insoluble in water.[5][10][11][14] Fluorination tends to increase hydrophobicity. Therefore, this compound is expected to be insoluble in water but soluble in non-polar organic solvents, following the "like dissolves like" principle.[13]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of polyfluorinated biphenyls is commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3][15][16] This method offers a versatile route to forming the C-C bond between the two aryl rings.

Objective: To synthesize this compound from 1-bromo-4-iodobenzene and (3,4,5-trifluorophenyl)boronic acid.

Materials:

-

1-bromo-4-iodobenzene

-

(3,4,5-trifluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. The glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add 1-bromo-4-iodobenzene (1.0 eq), (3,4,5-trifluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene. Add this catalyst solution to the reaction flask.

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of degassed water.

-

Reaction: The reaction mixture is heated to 80-90°C under a nitrogen atmosphere and stirred vigorously for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Physicochemical Characterization Protocols

1. Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of the purified compound.

Procedure:

-

A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-15°C per minute initially.

-

Near the expected melting point, the heating rate is reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.

2. Boiling Point Determination (Distillation Method)

Objective: To determine the boiling point at atmospheric pressure.

Procedure:

-

A small quantity (5-10 mL) of the liquid sample (if the compound is melted) is placed in a small-scale distillation apparatus.

-

Boiling chips are added to ensure smooth boiling.

-

The apparatus is heated gradually.

-

The temperature is recorded when the vapor temperature is stable and condensation is observed on the thermometer bulb. This stable temperature is the boiling point.

3. Solubility Assessment

Objective: To qualitatively assess the solubility in various solvents.

Procedure:

-

Approximately 10 mg of the compound is placed into separate test tubes.

-

To each tube, 1 mL of a different solvent (e.g., water, ethanol, methanol, toluene, hexane, acetone) is added.

-

The tubes are agitated at room temperature for 1 minute.

-

Visual inspection determines if the solid has dissolved completely, partially, or not at all.

-

For samples that do not dissolve at room temperature, the mixture is gently heated to assess solubility at elevated temperatures. The results are recorded as "soluble," "slightly soluble," or "insoluble" for each solvent.

Diagrams and Workflows

Synthesis and Characterization Logic

The following diagrams illustrate the logical workflow for synthesizing and characterizing this compound.

References

- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]

- 2. dakenchem.com [dakenchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromobiphenyl | 92-66-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 4-Bromobiphenyl 98 92-66-0 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-溴-2-氟联苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-Bromobiphenyl CAS# 92-66-0 [gmall.chemnet.com]

- 11. haihangchem.com [haihangchem.com]

- 12. 4-Bromobiphenyl | 92-66-0 [chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. 4-Bromobiphenyl, 98+% | Fisher Scientific [fishersci.ca]

- 15. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, step-by-step synthesis route for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl. The synthesis is presented in three main stages: the preparation of the key intermediate 1-bromo-3,4,5-trifluorobenzene, followed by a Suzuki-Miyaura coupling to form the biphenyl core, and concluding with a regioselective bromination to yield the final product. This guide includes detailed experimental protocols, quantitative data, and process visualizations to aid in the successful replication of this synthesis.

Synthesis of 1-bromo-3,4,5-trifluorobenzene

The initial stage of the synthesis focuses on the preparation of 1-bromo-3,4,5-trifluorobenzene from 2,3,4-trifluoroaniline. This process involves a two-step sequence: the bromination of the aniline derivative followed by a Sandmeyer reaction to replace the amino group with bromine.

Step 1a: Bromination of 2,3,4-trifluoroaniline

The first step is the regioselective bromination of 2,3,4-trifluoroaniline to yield 2,3,4-trifluoro-6-bromoaniline. The strong activating effect of the amino group directs the bromination to the ortho and para positions. In this case, the position para to the amino group is already occupied by a fluorine atom, and one ortho position is sterically hindered, leading to selective bromination at the other ortho position.

Experimental Protocol:

In a well-ventilated fume hood, 14.7 g (0.1 mol) of 2,3,4-trifluoroaniline is dispersed in 100 mL of water in a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The mixture is cooled to below 10°C using an ice bath. While maintaining the temperature, 19.2 g (0.12 mol) of bromine is added dropwise with vigorous stirring over a period of 1 hour. After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is allowed to stand to allow for phase separation. The organic layer, containing the crude 2,3,4-trifluoro-6-bromoaniline, is separated and used directly in the next step. The aqueous layer can be collected for appropriate waste disposal.[1]

Step 1b: Diazotization and Deamination of 2,3,4-trifluoro-6-bromoaniline

The crude 2,3,4-trifluoro-6-bromoaniline is converted to the target intermediate, 1-bromo-3,4,5-trifluorobenzene, via a Sandmeyer reaction. This involves the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst to introduce the bromo group.

Experimental Protocol:

The crude 2,3,4-trifluoro-6-bromoaniline from the previous step is added to a 500 mL three-necked flask. Under stirring, 40 mL of 98% concentrated sulfuric acid is added dropwise, keeping the temperature controlled. In a separate beaker, a solution of sodium nitrite is prepared by dissolving the appropriate amount in water. This sodium nitrite solution is then added dropwise to the aniline-sulfuric acid mixture while maintaining a low temperature to form the diazonium salt. In another 500 mL three-necked flask, 100 mL of hypophosphorous acid solution and a catalytic amount of CuCl (0.1 g) are added, stirred, and heated to 40-45°C. The freshly prepared diazonium salt solution is then added dropwise to this heated mixture. The reaction is exothermic, and nitrogen gas will be evolved. After the addition is complete, the reaction is stirred for an additional hour. The mixture is then cooled and extracted with a suitable organic solvent, such as dichloromethane. The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-bromo-3,4,5-trifluorobenzene. The crude product can be purified by distillation.[1][2]

Quantitative Data for Step 1

| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 2,3,4-trifluoro-6-bromoaniline | 2,3,4-trifluoroaniline | Bromine | Water | <10 | 2 | ~90 (crude) | - |

| 1-bromo-3,4,5-trifluorobenzene | 2,3,4-trifluoro-6-bromoaniline | NaNO₂, H₂SO₄, H₃PO₂, CuCl | - | 40-45 | 1 | >70 | >98 (after purification) |

Note: Yields are based on literature for similar reactions and may vary.

Synthesis of 3,4,5-trifluoro-1,1'-biphenyl

The second stage of the synthesis involves the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction. This reaction couples the previously synthesized 1-bromo-3,4,5-trifluorobenzene with phenylboronic acid in the presence of a palladium catalyst.

Experimental Protocol:

In a Schlenk flask, 1-bromo-3,4,5-trifluorobenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) are combined. A palladium catalyst, for example, PdCl₂(dppf) (0.1 equiv.), is added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture, such as toluene/dioxane (4:1, 10 mL), is added. The reaction mixture is then heated to 85°C and stirred for 4 hours under the inert atmosphere. The progress of the reaction can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is then transferred to a separatory funnel, and the organic layer is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, 3,4,5-trifluoro-1,1'-biphenyl, can be purified by column chromatography on silica gel.[3]

Quantitative Data for Step 2

| Product | Starting Materials | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,4,5-trifluoro-1,1'-biphenyl | 1-bromo-3,4,5-trifluorobenzene, Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/Dioxane | 85 | 4 | 80-95 |

Note: Yields are based on literature for similar Suzuki-Miyaura coupling reactions and may vary.

Synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl

The final stage is the regioselective bromination of the 3,4,5-trifluoro-1,1'-biphenyl to yield the target molecule. The electron-withdrawing trifluorophenyl group deactivates its own ring towards electrophilic aromatic substitution. Consequently, the unsubstituted phenyl ring is preferentially brominated, with the para-position being the most favored site. The use of an excess of metallic iron has been shown to enhance the regioselectivity of bromination for fluorinated biphenyls.

Experimental Protocol:

In a round-bottom flask, 3,4,5-trifluoro-1,1'-biphenyl (1.0 equiv.) is dissolved in a suitable solvent such as dichloromethane. To this solution, an excess of iron powder (30 equiv.) is added. The mixture is stirred at room temperature, and a solution of bromine (3.0 equiv.) in dichloromethane is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered to remove the excess iron. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude product. The final product, 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, can be purified by recrystallization or column chromatography.

Quantitative Data for Step 3

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-bromo-3,4,5-trifluoro-1,1'-biphenyl | 3,4,5-trifluoro-1,1'-biphenyl | Bromine, Iron powder | Dichloromethane | Room Temp. | 2-4 | High (approaching 90%) |

Note: Yield is based on literature for regioselective bromination of similar fluorinated biphenyls and may vary.

Summary of Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, expected) | Key ¹⁹F NMR Signals (ppm, expected) | Key MS (m/z) signals (expected) |

| 1-bromo-3,4,5-trifluorobenzene | C₆H₂BrF₃ | 210.98 | Aromatic protons in the range of 7.0-7.5 | Signals corresponding to the three fluorine atoms | M⁺ at 210, 212 |

| 3,4,5-trifluoro-1,1'-biphenyl | C₁₂H₇F₃ | 212.18 | Aromatic protons of the phenyl and trifluorophenyl rings | Signals corresponding to the three fluorine atoms | M⁺ at 212 |

| 4-bromo-3,4,5-trifluoro-1,1'-biphenyl | C₁₂H₆BrF₃ | 291.08 | Aromatic protons consistent with the substituted biphenyl structure | Signals corresponding to the three fluorine atoms | M⁺ at 290, 292 |

Visualizing the Synthesis Workflow

The following diagrams illustrate the overall synthesis route and the key reaction mechanisms.

Caption: Overall synthetic route to 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.

References

An In-depth Technical Guide to the Molecular Structure of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl (CAS No. 178820-38-7), a fluorinated biphenyl of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related analogues and established principles of organic chemistry to provide a detailed understanding of its molecular structure, physicochemical properties, synthesis, and potential applications. This guide is intended to serve as a valuable resource for professionals in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl consists of two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a bromine atom at the 4-position, while the other ring is substituted with three fluorine atoms at the 3, 4, and 5 positions. The systematic IUPAC name for this compound is 5-(4-bromophenyl)-1,2,3-trifluorobenzene.

Table 1: Physicochemical Properties of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl and Related Compounds

| Property | 4-bromo-3,4,5-trifluoro-1,1'-biphenyl | 4-bromo-2-fluoro-1,1'-biphenyl | 4-bromo-4'-fluoro-1,1'-biphenyl |

| CAS Number | 178820-38-7 | 41604-19-7 | 398-21-0 |

| Molecular Formula | C₁₂H₆BrF₃ | C₁₂H₈BrF | C₁₂H₈BrF |

| Molecular Weight | 287.08 g/mol | 251.09 g/mol | 251.09 g/mol |

| Appearance | White or off-white solid | Off-white to pale yellow crystalline powder or chunks | Not specified |

| Melting Point | Not specified | 39-41 °C | Not specified |

| Boiling Point | Not specified | 175 °C at 2 mmHg | Not specified |

| LogP | 4.53 (Predicted) | 4.8 (Predicted) | 5.1 (Predicted) |

Note: Data for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is limited to supplier information and predicted values. Data for related compounds is provided for comparison.

Synthesis of Fluorinated Biphenyls

The synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is anticipated to be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.

General Synthetic Approach: Suzuki-Miyaura Coupling

The reaction would involve the coupling of a boronic acid or boronic ester derivative of one phenyl ring with a halide derivative of the other. For the synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, two primary routes are feasible:

-

Route A: Coupling of (4-bromophenyl)boronic acid with 1-bromo-3,4,5-trifluorobenzene.

-

Route B: Coupling of (3,4,5-trifluorophenyl)boronic acid with 1,4-dibromobenzene.

The choice of route would depend on the commercial availability and reactivity of the starting materials.

Detailed Experimental Protocol for a Related Compound: Synthesis of 4-bromo-4'-fluorobiphenyl via Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of a structurally related compound, which can be adapted for the synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.

Materials:

-

1-Bromo-4-fluorobenzene

-

4-Bromophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv.), 4-bromophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-bromo-4'-fluorobiphenyl.

Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.

Spectroscopic Characterization

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Predicted/Representative Data for Fluorinated Biphenyls |

| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.0 ppm. The unsubstituted phenyl ring would show characteristic multiplets. The trifluorophenyl ring would exhibit a singlet or a narrow multiplet for the remaining proton, with potential coupling to fluorine. |

| ¹³C NMR | Aromatic carbons would resonate between 110-160 ppm. Carbons bonded to fluorine would show large one-bond coupling constants (¹JCF) and smaller multi-bond couplings. The carbon attached to bromine would be in the lower field region of the aromatic signals. |

| ¹⁹F NMR | The three fluorine atoms would likely show distinct signals in the typical range for aromatic fluorines (-100 to -170 ppm relative to CFCl₃), with observable fluorine-fluorine coupling. |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine and fluorine atoms, and cleavage of the biphenyl bond. |

| IR Spectroscopy | Characteristic peaks would include aromatic C-H stretching (~3100-3000 cm⁻¹), C=C ring stretching (~1600-1450 cm⁻¹), C-F stretching (~1300-1100 cm⁻¹), and C-Br stretching (~700-500 cm⁻¹). |

Applications in Drug Discovery and Materials Science

Fluorinated biphenyls are a significant class of compounds in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly influence a molecule's properties.

Role of Fluorine in Drug Design

The incorporation of fluorine into a drug candidate can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Increase Lipophilicity: This can improve membrane permeability and bioavailability.

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.

Given these properties, 4-bromo-3,4,5-trifluoro-1,1'-biphenyl represents a valuable scaffold for the synthesis of novel therapeutic agents. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening.

Caption: Logical flow from scaffold to drug candidate in medicinal chemistry.

Conclusion

4-bromo-3,4,5-trifluoro-1,1'-biphenyl is a promising molecular scaffold with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its structure, probable synthetic routes, and predicted properties based on established chemical principles and data from related compounds. The strategic placement of fluorine and bromine atoms makes this a versatile building block for the development of novel, high-value molecules. Further research is warranted to fully characterize this compound and explore its potential in various scientific and industrial applications.

Technical Guide: Solubility Profile of 4-bromo-3,4,5-trifluoro-1,1-biphenyl

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-bromo-3,4,5-trifluoro-1,1-biphenyl is a halogenated aromatic compound of interest in various research and development sectors, including agrochemicals and pharmaceuticals. A thorough understanding of its physicochemical properties, particularly solubility, is fundamental for its application, formulation, and environmental fate assessment.

This technical guide addresses the solubility of this compound. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. In the absence of such data, this document provides a guide based on the general principles of solubility for structurally related compounds, a detailed, standardized experimental protocol for determining solubility, and a conceptual workflow for this procedure.

Theoretical Solubility Profile

The solubility of an organic compound is governed by its molecular structure, including polarity, size, and the potential for intermolecular interactions such as hydrogen bonding, as well as the properties of the solvent.[1][2]

2.1. Factors Influencing Solubility of this compound:

-

Polarity: The biphenyl core is nonpolar. The presence of four halogen atoms (one bromine and three fluorine) introduces polarity due to the electronegativity of halogens. However, the relatively symmetrical substitution pattern may result in a low overall molecular dipole moment, rendering the molecule largely nonpolar or weakly polar.

-

Aqueous Solubility: Based on the "like dissolves like" principle, the low polarity of halogenated biphenyls suggests poor solubility in polar solvents like water. Polychlorinated biphenyls (PCBs), which are structurally analogous, are known for their extremely low water solubility, which generally decreases as the degree of halogenation increases.[3][4] It is therefore anticipated that this compound will exhibit very low aqueous solubility.

-

Solubility in Organic Solvents: The compound is expected to be significantly more soluble in nonpolar organic solvents (e.g., hexane, toluene, dichloromethane) and moderately soluble in polar aprotic solvents (e.g., acetone, tetrahydrofuran).[4] This is consistent with the behavior of other polyhalogenated biphenyls which are freely soluble in non-polar organic solvents and lipids.[3]

-

Molecular Size: Larger molecules generally show lower solubility compared to smaller, similar molecules because more energy is required to create a cavity in the solvent for the solute molecule.[2]

Quantitative Solubility Data

As of the date of this publication, no peer-reviewed experimental data for the solubility of this compound in common solvents has been identified. The following table is provided as a template for researchers to populate upon experimental determination.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |

| Hexane | 25 | Data not available | Data not available | Shake-Flask |

| Toluene | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The following is a detailed protocol for determining the equilibrium (thermodynamic) solubility of this compound, adapted from standard methodologies like the shake-flask method.[5][6] This method is considered the gold standard for measuring thermodynamic solubility.[6]

4.1. Materials and Equipment:

-

This compound (high purity, >98%)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg resolution)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge capable of holding the selected vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS))

4.2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved and that solid remains at equilibrium.[6]

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[7] It is advisable to run a preliminary time-course experiment to determine the point at which the concentration in solution becomes constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials to further pellet the undissolved solid.[7]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting: Express the solubility in units of g/L and mol/L. The experimental temperature must be reported.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. materialneutral.info [materialneutral.info]

Spectroscopic and Synthetic Profile of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl: A Technical Guide

Abstract: This technical whitepaper provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific molecule, this guide leverages data from close structural analogs to predict its spectral features. Detailed theoretical data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented in structured tables. Furthermore, a standard experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction is described, accompanied by a detailed workflow diagram. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel fluorinated biphenyl compounds.

Introduction

Fluorinated biphenyl scaffolds are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The specific substitution pattern of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, featuring a trifluorinated ring and a bromine atom, offers a versatile platform for further chemical elaboration through cross-coupling reactions. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this and related compounds. This guide provides a detailed predictive analysis of its spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.60 - 7.55 | m | 2H | H-2', H-6' |

| ~ 7.50 - 7.40 | m | 3H | H-3', H-4', H-5' |

| ~ 7.35 | t (J ≈ 8.5 Hz) | 2H | H-2, H-6 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) ppm | Description |

| ~ 150 - 140 (ddd) | C-3, C-5 (C-F coupling) |

| ~ 140 - 135 (t) | C-4 (C-F coupling) |

| ~ 139 | C-1' |

| ~ 132 | C-4' |

| ~ 129 | C-3', C-5' |

| ~ 128 | C-2', C-6' |

| ~ 122 | C-1 (C-F coupling) |

| ~ 115 (t) | C-2, C-6 |

| ~ 110 (t) | C-Br |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -135 | t | F-4 |

| ~ -165 | d | F-3, F-5 |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₆BrF₃ |

| Exact Mass | 289.9608 |

| Molecular Weight | 291.08 |

| Key Fragmentation Ions (m/z) | [M]+, [M-Br]+, [M-F]+, [C₁₂H₆F₂]+ |

| Isotopic Pattern | Characteristic bromine pattern (M, M+2 in ~1:1 ratio) |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Strong, Multiple Bands | Aromatic C=C Ring Stretch |

| 1350 - 1100 | Strong, Multiple Bands | C-F Stretch |

| 1100 - 1000 | Medium | C-Br Stretch |

| 850 - 750 | Strong | Aromatic C-H Out-of-Plane Bend |

Synthetic Protocol: Suzuki-Miyaura Coupling

A plausible and widely used method for the synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Experimental Workflow Diagram

Caption: Synthetic workflow for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl via Suzuki-Miyaura coupling.

Methodology

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,4,5-trifluorobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer operating at a field strength of 400 MHz or higher.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon NMR spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the fluorine NMR spectrum. An external reference standard such as CFCl₃ may be used.[3]

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Method: Use a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to observe the molecular ion peak. Electron ionization (EI) can also be used to obtain fragmentation patterns.

-

Analysis: Determine the exact mass of the molecular ion and compare it with the calculated value. Analyze the isotopic distribution pattern to confirm the presence of one bromine atom.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

References

The Commercial Landscape of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, a fluorinated biphenyl derivative, is a valuable building block in the fields of medicinal chemistry and materials science. Its trifluorinated phenyl ring and the presence of a bromine atom offer unique electronic properties and a handle for further chemical modifications, making it an attractive intermediate for the synthesis of complex molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Commercial Availability

4-bromo-3,4,5-trifluoro-1,1'-biphenyl is commercially available from several fine chemical suppliers. Researchers can source this compound from companies such as Daken Chemical, BLDpharm, and LookChem, among others.[1][2] It is typically offered in various purities, and it is advisable to consult the suppliers' specifications to select a grade appropriate for the intended application.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is crucial for its effective use in synthesis and drug design. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 178820-38-7 | [1][3] |

| Molecular Formula | C₁₂H₆BrF₃ | [3] |

| Molecular Weight | 287.08 g/mol | [3] |

| Appearance | White solid | |

| Boiling Point (Predicted) | 307.9 ± 37.0 °C | [4] |

| Density (Predicted) | 1.564 ± 0.06 g/cm³ | [4] |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | Data not explicitly found in search results. |

| ¹⁹F NMR | Data not explicitly found in search results. |

| Mass Spectrometry (MS) | Data not explicitly found in search results. |

| Infrared (IR) Spectroscopy | Data not explicitly found in search results. |

Note: While specific, experimentally determined spectroscopic data for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl was not available in the initial search, suppliers like BLDpharm indicate the availability of such data upon request.[3] Researchers are encouraged to request a Certificate of Analysis (CoA) from their chosen supplier for detailed analytical information.

Synthesis and Experimental Protocols

The primary synthetic route to 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6]

The synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl would typically involve the reaction of a boronic acid or a boronate ester derivative of one of the phenyl rings with a halogenated derivative of the other, in the presence of a palladium catalyst and a base. For the synthesis of the target compound, the likely precursors are (3,4,5-trifluorophenyl)boronic acid and 1-bromo-4-iodobenzene or a similar halogenated benzene.

General Experimental Protocol for Suzuki-Miyaura Coupling:

This is a generalized protocol based on similar reactions and should be optimized for the specific synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.

Materials:

-

Aryl halide (e.g., 1-bromo-4-iodobenzene)

-

Arylboronic acid (e.g., (3,4,5-trifluorophenyl)boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, THF, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the inorganic salts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.

Applications in Drug Development and Research

Fluorinated biphenyls are a significant class of compounds in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[7][8][9] The trifluoromethyl group, in particular, is a common bioisostere for other chemical groups and can enhance a drug's efficacy and pharmacokinetic profile.

While specific applications of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl in a signaling pathway were not explicitly detailed in the search results, its structure suggests its utility as a key intermediate in the synthesis of more complex molecules with potential biological activity. The bromo-substituent provides a reactive site for further cross-coupling reactions, allowing for the construction of elaborate molecular scaffolds.

Biphenyl derivatives, in general, have been investigated for a wide range of biological activities, including as anti-inflammatory, anticancer, and antimicrobial agents. The unique substitution pattern of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl makes it a promising starting material for the discovery of novel therapeutic agents.

Visualizations

Diagram 1: Synthetic Pathway via Suzuki-Miyaura Coupling

Caption: General Suzuki-Miyaura coupling for the synthesis of the target compound.

Diagram 2: Logical Workflow for Drug Discovery Application

Caption: A logical workflow for utilizing the biphenyl compound in drug discovery.

References

- 1. dakenchem.com [dakenchem.com]

- 2. dakenam.com [dakenam.com]

- 3. 178820-38-7|4'-Bromo-3,4,5-trifluoro-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 4. 4'-溴-3,4,5-三氟联苯 CAS#: 178820-38-7 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 8. biesterfeld.no [biesterfeld.no]

- 9. agcchem.com [agcchem.com]

Trifluorinated Biphenyl Compounds: A Technical Guide to Their Potential Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorinated biphenyl compounds, a unique class of molecules characterized by a biphenyl scaffold functionalized with one or more trifluoromethyl (CF3) groups, are emerging as pivotal building blocks in the development of advanced materials and therapeutics. The incorporation of the trifluoromethyl group imparts distinct physicochemical properties, including high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the performance and efficacy of the parent molecule.[1][2][3] This technical guide provides an in-depth overview of the potential applications of trifluorinated biphenyl compounds, with a focus on their roles in drug discovery, materials science, and agrochemicals. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to support researchers and developers in harnessing the potential of these versatile compounds.

Core Applications

The unique properties endowed by the trifluoromethyl group have positioned trifluorinated biphenyls as valuable scaffolds across multiple scientific disciplines.

Drug Discovery

In medicinal chemistry, the introduction of a trifluoromethyl group can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This has led to the exploration of trifluorinated biphenyl derivatives in various therapeutic areas.

Trifluorinated biphenyl moieties have been successfully incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds allosterically bind to a hydrophobic pocket in the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA to DNA.[4][5] The trifluoromethyl group often enhances binding affinity and improves metabolic stability, leading to more potent and durable antiviral activity.[6]

Quantitative Data: Anti-HIV-1 Activity

| Compound ID | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Half-life (t1/2) in human liver microsomes (min) |

| JK-4b | WT HIV-1 RT | 1.0 | 2.08 | 2059 | 14.6 |

| 5t | WT HIV-1 RT | 1.8 | 117 | 66,443 | 74.52 |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50)[6]

Certain trifluorinated biphenyl derivatives have been investigated as inhibitors of cytochrome P450 17A1 (CYP17), a key enzyme in the androgen biosynthesis pathway.[2][7] By blocking androgen production, these compounds can inhibit the growth of hormone-dependent prostate cancers.[1][8]

Quantitative Data: Anticancer and Anti-inflammatory Activity

| Compound Class | Target/Cell Line | IC50 |

| Trifluoromethyl-pyrazole-carboxamides | COX-1 | 0.46 µM |

| Trifluoromethyl-pyrazole-carboxamides | COX-2 | 2.65 µM |

| Hydroxylated Biphenyls | Melanoma Cells | 1.7 - 2.0 µM |

| Trifluoromethyl Thioxanthone Analogues | HeLa Cells | 87.8 nM |

| Trifluoromethyl Thioxanthone Analogues | COX-2 | 6.5 - 27.4 nM |

IC50: Half-maximal inhibitory concentration[9][10][11]

Materials Science: Organic Field-Effect Transistors (OFETs)

In materials science, the electron-withdrawing nature of the trifluoromethyl group makes trifluorinated biphenyls attractive components for organic semiconductors. Polymers incorporating 2,2'-bis(trifluoromethyl)biphenyl units have been used to fabricate amorphous organic field-effect transistors (OFETs) with balanced ambipolar charge transport and high ambient stability.[2]

Quantitative Data: OFET Performance

| Polymer ID | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |

| CF3-PBTV | 0.065 | 0.078 | ~10^7 |

| PBPV-FLO | 0.0152 | 0.0120 | >10^4 |

[2]

Agrochemicals

The enhanced metabolic stability and altered lipophilicity conferred by trifluoromethyl groups are also highly desirable in the agrochemical industry. These properties can lead to the development of more potent and persistent herbicides, insecticides, and fungicides. While specific data for trifluorinated biphenyl agrochemicals is emerging, the broader class of fluorinated agrochemicals, including those with trifluoromethylated phenyl rings, constitutes a significant portion of the market.[12][13] Research in this area is active, with a focus on developing next-generation crop protection agents.[14][15]

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

A prevalent method for the synthesis of biphenyl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.

Detailed Methodology

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the trifluorinated aryl halide (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure trifluorinated biphenyl compound.[5][9][16]

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to screen the cytotoxic potential of chemical compounds.

Detailed Methodology

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluorinated biphenyl compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[3][7][17][18]

Visualizations: Pathways and Workflows

Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase

Caption: Inhibition of HIV-1 Reverse Transcriptase by a trifluorinated biphenyl NNRTI.

Signaling Pathway: Inhibition of Androgen Synthesis via CYP17

Caption: Inhibition of androgen synthesis by a trifluorinated biphenyl compound targeting CYP17A1.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: General workflow for the synthesis of trifluorinated biphenyls via Suzuki-Miyaura coupling.

Logical Relationship: OFET Working Principle

Caption: Working principle of an Organic Field-Effect Transistor (OFET).

Conclusion

Trifluorinated biphenyl compounds represent a promising and versatile class of molecules with significant potential across drug discovery, materials science, and agrochemicals. Their unique properties, imparted by the trifluoromethyl group, offer opportunities to enhance the performance and efficacy of a wide range of products. This technical guide has provided a foundational overview of their applications, supported by quantitative data, experimental protocols, and visual representations of key processes. Continued research and development in this area are poised to unlock further innovations and applications for these remarkable compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. scielo.br [scielo.br]

- 7. benchchem.com [benchchem.com]

- 8. xpressbio.com [xpressbio.com]

- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 14. researchgate.net [researchgate.net]

- 15. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. The coupling of highly fluorinated substrates, such as 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, presents unique challenges due to the electron-deficient nature of the reactants. This document provides detailed application notes and protocols for performing the Suzuki-Miyaura coupling of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl with various arylboronic acids, based on established methodologies for polyfluorinated systems.

The synthesis of polyfluorinated biphenyls is of particular importance as the incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. However, the electron-withdrawing nature of fluorine substituents can deactivate the aryl halide towards oxidative addition and promote side reactions such as deboronation of the boronic acid partner. Careful optimization of the catalyst system, base, and solvent is therefore crucial for achieving high yields and purity.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl with a generic arylboronic acid is depicted below:

Application Notes and Protocols for 4-bromo-3,4,5-trifluoro-1,1-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to the synthesis and potential applications of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, a fluorinated biphenyl derivative of interest in medicinal chemistry and materials science.

Introduction

Fluorinated biphenyl scaffolds are of significant interest in drug discovery and development. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluorinated phenyl ring in 4-bromo-3,4,5-trifluoro-1,1'-biphenyl offers a unique substitution pattern that can influence its biological activity. The bromine atom provides a versatile handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of more complex molecules. Biphenyl derivatives are integral to the structure of various pharmaceuticals, including anti-inflammatory drugs and other biologically active compounds.

Synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl

The primary synthetic route to 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, (3,4,5-trifluorophenyl)boronic acid is coupled with a suitable 4-bromophenyl halide.

Protocol 1: Synthesis of (3,4,5-trifluorophenyl)boronic acid

This protocol is adapted from a known procedure for the synthesis of (3,4,5-trifluorophenyl)boronic acid.

Materials:

-

1-bromo-3,4,5-trifluorobenzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (argon or nitrogen), activate magnesium turnings with a crystal of iodine in anhydrous diethyl ether.

-

Slowly add a solution of 1-bromo-3,4,5-trifluorobenzene in anhydrous diethyl ether to the activated magnesium to form the Grignard reagent, (3,4,5-trifluorophenyl)magnesium bromide. Maintain a gentle reflux during the addition.

-

In a separate flask under an inert atmosphere, dissolve trimethyl borate in anhydrous THF and cool the solution to 0 °C.

-

Transfer the prepared Grignard reagent to the solution of trimethyl borate at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield (3,4,5-trifluorophenyl)boronic acid as a white solid.

| Reactant/Reagent | Molar Ratio | Notes |

| 1-bromo-3,4,5-trifluorobenzene | 1.0 | |

| Magnesium turnings | 1.1 - 1.2 | |

| Trimethyl borate | 2.0 |

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl

This protocol is a generalized procedure based on known Suzuki-Miyaura couplings of fluorinated arylboronic acids and aryl halides. Optimization may be required. The choice of 1-bromo-4-iodobenzene as the coupling partner is strategic, as the carbon-iodine bond is more reactive than the carbon-bromine bond in the oxidative addition step of the catalytic cycle, allowing for selective coupling at the iodo-position.

Materials:

-

(3,4,5-trifluorophenyl)boronic acid

-

1-bromo-4-iodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine (3,4,5-trifluorophenyl)boronic acid (1.0 eq.), 1-bromo-4-iodobenzene (1.0-1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2-3 eq.).

-

Under an inert atmosphere, add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.

| Reactant/Reagent | Molar Ratio | Typical Concentration/Loading |

| (3,4,5-trifluorophenyl)boronic acid | 1.0 | |

| 1-bromo-4-iodobenzene | 1.0 - 1.2 | |

| Pd(PPh₃)₄ | 0.01 - 0.05 | 1-5 mol% |

| K₂CO₃ or CsF | 2.0 - 3.0 | |

| Solvent (Dioxane/Water) | - | 4:1 (v/v) |

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for the synthesis and the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General experimental workflow for the synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Research

While specific biological activities or signaling pathway modulations for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl are not extensively documented in publicly available literature, its structural motifs are relevant to pharmaceutical research.

-

Intermediate for Lead Optimization: The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The bromine atom can be further functionalized through various cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig amination) to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in a lead optimization campaign.

-

Fragment-Based Drug Discovery: The 4-bromo-3,4,5-trifluorobiphenyl core can serve as a valuable fragment in fragment-based drug discovery (FBDD). Its defined three-dimensional shape and electronic properties can be used to probe the binding pockets of target proteins.

-

Modulation of Physicochemical Properties: The trifluorophenyl group can enhance metabolic stability by blocking potential sites of metabolism and increase lipophilicity, which can improve cell permeability. These are desirable properties for orally bioavailable drugs.

-

Potential as a Kinase Inhibitor Scaffold: Biphenyl scaffolds are found in numerous kinase inhibitors. The specific substitution pattern of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl could be explored for its potential to interact with the ATP-binding site of various kinases.

Logical Relationship for Application

Caption: Role of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl in a drug discovery context.

Conclusion

4-bromo-3,4,5-trifluoro-1,1'-biphenyl is a valuable synthetic intermediate with potential applications in drug discovery and materials science. The protocols provided herein offer a practical guide for its synthesis via the Suzuki-Miyaura cross-coupling reaction. While its specific biological functions are yet to be fully elucidated, its structural features make it an attractive building block for the development of novel therapeutic agents. Researchers are encouraged to explore the utility of this compound in their respective fields.

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Trifluorobiphenyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated biphenyls are a critical class of organic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient synthesis of these valuable compounds. This document provides detailed application notes and experimental protocols for two prominent palladium-catalyzed methods for synthesizing trifluorobiphenyls: the Suzuki-Miyaura cross-coupling and the direct trifluoromethylation of biphenyl halides.

Section 1: Synthesis of Trifluorobiphenyls via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base.[[“]][2] This method is highly effective for the synthesis of trifluorobiphenyls, offering a broad substrate scope and high functional group tolerance.[[“]][3]

Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with (Trifluoromethyl)phenylboronic Acids

The following table summarizes representative examples of palladium-catalyzed Suzuki-Miyaura coupling reactions for the synthesis of trifluorobiphenyl derivatives.

| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | 2M K₂CO₃ (aq) | Toluene | 80-90 | 4-6 | High | [4] |

| 2 | 1-Bromo-3,4-difluorobenzene | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | Dioxane:Water (3:1) | 105 | 8.5 | 79 (DFBPE) | [[“]][5] |

| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | - | 110 | - | High Conv. | [3][6] |

| 4 | 2-Nitrofluorobenzene | Phenylboronic acid | Pd₂(dba)₃ | Davephos | CuI (cocatalyst) | N-Methylpyrrolidone | - | - | Mod-Exc | [7] |

Experimental Protocol: Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl

This protocol describes a robust and high-yielding method for the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

Materials:

-

4-Bromobenzonitrile

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Toluene

-

2 M aqueous solution of Potassium Carbonate (K₂CO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Dry round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Glassware for work-up and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[4]

-

Solvent and Base Addition: Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).[4]

-

Reaction: Vigorously stir the reaction mixture and heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer, and wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).[4]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4] Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-Cyano-4'-(trifluoromethyl)biphenyl as a solid.[4]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Visualization: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Section 2: Synthesis of Trifluorobiphenyls via Direct Trifluoromethylation